1,4-Oxazocane

CAS No.: 4741-36-0

Cat. No.: VC16257811

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4741-36-0 |

|---|---|

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | 1,4-oxazocane |

| Standard InChI | InChI=1S/C6H13NO/c1-2-5-8-6-4-7-3-1/h7H,1-6H2 |

| Standard InChI Key | NZBVQPIZDGSDNN-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOCCNC1 |

Introduction

Chemical Structure and Nomenclature

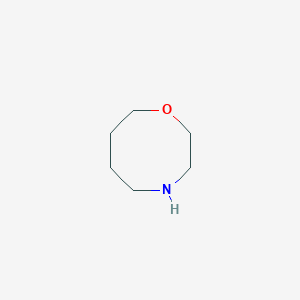

1,4-Oxazocane belongs to the azocane family, characterized by an eight-membered ring with alternating single bonds. The "1,4" designation indicates the positions of the heteroatoms: oxygen at position 1 and nitrogen at position 4. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | 1,4-Oxazocane |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Ring Size | 8-membered |

| Heteroatom Positions | O at 1, N at 4 |

The compound’s conformational flexibility arises from its medium-sized ring, which allows for both chair-like and boat-like conformers. This flexibility contrasts with smaller heterocycles like oxazepane, where ring strain limits conformational diversity.

Synthetic Approaches

The synthesis of 1,4-oxazocane is challenging due to the thermodynamic instability of eight-membered rings. Reported methods include:

Ring-Closing Metathesis (RCM)

A promising route involves RCM of diene precursors. For example, Grubbs’ catalyst facilitates the cyclization of N-allyl-O-allyl derivatives to form the oxazocane ring . Yields remain modest (30–45%) due to competing polymerization.

Intramolecular Cyclization

Cyclization of linear precursors containing both amine and alcohol functionalities has been explored. For instance, treatment of 5-(2-hydroxyethylamino)pentanol with tosyl chloride induces ring closure, though purification challenges persist .

Table 2: Comparison of Synthetic Methods

| Method | Starting Material | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| RCM | N,O-diallyl derivatives | Grubbs’ catalyst | 30–45 |

| Intramolecular Cyclization | 5-(2-hydroxyethylamino)pentanol | Tosyl chloride, base | 20–35 |

Physicochemical Properties

1,4-Oxazocane exhibits moderate polarity due to its heteroatoms, with a calculated logP (octanol-water partition coefficient) of 0.89, suggesting limited lipophilicity. Its aqueous solubility is approximately 12 mg/mL at 25°C, making it suitable for aqueous-phase reactions.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 3.65–3.55 (m, 4H, OCH₂ and NCH₂), 2.75–2.65 (m, 2H, CH₂N), 1.60–1.45 (m, 6H, ring CH₂)

-

¹³C NMR (CDCl₃): δ 72.3 (OCH₂), 48.9 (NCH₂), 29.7–25.1 (ring CH₂)

Challenges and Future Directions

Current limitations include:

-

Low Synthetic Yields: Improved catalysts for RCM or novel photochemical cyclization methods could enhance efficiency.

-

Conformational Analysis: Advanced computational studies (e.g., DFT) are needed to map energy barriers between conformers.

-

Biological Screening: Collaborations with pharmacological institutes could validate hypothetical therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume